2'-O-methylinosine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXOIULGYVAKW-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435030 | |
| Record name | 2'-O-methylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3881-21-8 | |
| Record name | 2'-O-methylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Roles and Molecular Mechanisms of Rna 2 O Methylation, Including 2 O Methylinosine
Structural and Conformational Impacts on RNA Molecules
The addition of a methyl group at the 2'-position of the ribose has profound consequences for the local and global structure of an RNA molecule. These changes stem from fundamental stereochemical and energetic shifts at the nucleotide level.
Stabilization of RNA Helical Structures and Duplexes
A primary effect of 2'-O-methylation is the enhanced thermodynamic stability of RNA helices and duplexes. nih.govmdpi.comresearchgate.net The presence of 2'-O-methylated nucleotides, including 2'-O-methylinosine, favors the formation of an A-form helical structure, which is the canonical conformation for RNA duplexes. mdpi.comresearchgate.net The hydrogen bonding behavior of a 2'-O-methylated RNA strand in a duplex is more akin to an RNA/RNA pairing than a DNA/RNA pairing, which contributes to this increased stability. genelink.comgenelink.com
Research has quantified this stabilizing effect. Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol. nih.govresearchgate.net In practical applications, such as antisense oligonucleotides, the incorporation of 2'-O-methylated residues into a DNA strand designed to bind to an RNA target was found to increase the melting temperature (Tm) of the resulting hybrid duplex by 1.3°C for each modified residue added. genelink.comgenelink.com This stabilization is crucial for maintaining the structural integrity of RNAs, particularly in organisms living at high temperatures. researchgate.net
| Parameter | Value | Context | Source |
|---|---|---|---|
| Thermodynamic Stabilization per Modification | ~0.2 kcal/mol | General stabilization of RNA duplexes by a single 2'-O-methylation. | nih.govresearchgate.net |
| Melting Temperature (Tm) Increase | +1.3°C per residue | Increase in Tm for an antisense oligo with 2'-O-methyl RNA residues binding to an RNA target. | genelink.comgenelink.com |
Influence on Ribose Sugar Conformation (C3'-endo preference)
The structural stabilization conferred by 2'-O-methylation is a direct result of its influence on the conformation of the ribose sugar. The ribose ring is not planar and can adopt several puckered conformations, with the C2'-endo and C3'-endo forms being the most common in nucleic acids. The 2'-O-methyl group introduces steric repulsion, which strongly biases the sugar pucker equilibrium towards the C3'-endo conformation. researchgate.netmdpi.comnih.gov This C3'-endo pucker is the signature conformation for nucleotides within an A-form helix. nih.govresearchgate.net
Computational and experimental studies have confirmed this preference. Molecular dynamics simulations show a clear predominance of the C3'-endo conformation for 2'-O-methylribonucleosides compared to their unmodified counterparts. oup.com For instance, studies on 2'-O-methyluridine 3'-monophosphate (Ump) revealed that the C3'-endo conformation is 0.67 kcal/mol more stable than the C2'-endo form. mdpi.com This energetic preference for a specific, pre-organized conformation reduces the entropic penalty of duplex formation, thereby stabilizing the helical structure.
| Compound | Favored Conformation | Energy Difference (kcal/mol) | Source |
|---|---|---|---|
| 2'-O-methylguanosine | C3'-endo | ~0.4 kcal/mol more stable than C2'-endo | oup.com |
| 2'-O-methyluridine 3'-monophosphate (Ump) | C3'-endo | 0.67 kcal/mol more stable than C2'-endo | mdpi.com |
Modulation of RNA Tertiary Structure and Folding Dynamics
Beyond local helical regions, 2'-O-methylation can modulate the broader three-dimensional structure and folding landscape of RNA. nih.gov While it generally stabilizes defined A-form helices, the modification can also disrupt certain tertiary structures by altering the conformational flexibility of the RNA backbone. nih.govmdpi.com
Studies using the HIV-1 transactivation response (TAR) element as a model for flexible RNA have shown that 2'-O-methylation can significantly alter the molecule's dynamic ensemble. nih.gov The modification was found to preferentially stabilize alternative, less populated secondary structures where the modified nucleotide is in a paired, helical conformation. This stabilization can increase the abundance and lifetime of these transient "excited states" by up to tenfold. nih.gov This suggests that a key function of 2'-O-methylation is to modulate the equilibrium between different RNA conformations, thereby influencing RNA folding pathways and the accessibility of binding sites for proteins or other RNAs. nih.govnih.gov
Effects on RNA Stability and Nuclease Resistance
In addition to its structural impact, 2'-O-methylation provides direct chemical protection to the RNA molecule, enhancing its persistence in the cellular environment.
Enhancement of RNA Hydrophobicity and its Implications
The addition of a methyl group (–CH3) to the 2'-hydroxyl (–OH) group increases the hydrophobicity of the nucleotide. nih.govmdpi.comresearchgate.net This change in chemical character can affect how the RNA molecule interacts with its aqueous surroundings and with other biomolecules. nih.govresearchgate.net The increased hydrophobicity may influence RNA-protein interactions and the partitioning of RNA within different cellular compartments.
Protection Against Degradation by Ribonucleases
A crucial function of 2'-O-methylation is to protect RNA from enzymatic degradation. The 2'-hydroxyl group is essential for the mechanism of many ribonucleases (RNases), which cleave the phosphodiester backbone of RNA. By masking this hydroxyl group with a methyl group, 2'-O-methylation renders the adjacent phosphodiester bond resistant to cleavage by a wide range of nucleases. researchgate.netgenelink.comgenelink.com
This protective effect significantly increases the half-life of the RNA molecule. researchgate.net It is a common strategy employed in nature to stabilize functionally important non-coding RNAs like tRNA and rRNA. researchgate.net This property is also widely exploited in the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, where 2'-O-methylated nucleotides are incorporated to increase their stability and longevity in the body. genelink.comgenelink.com
Alteration of RNA-Protein and RNA-RNA Interaction Networks
The addition of a methyl group to the 2'-hydroxyl of the ribose moiety, a modification known as 2'-O-methylation (Nm), is a widespread and highly conserved feature in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.gov This seemingly simple chemical alteration, which can occur on any nucleotide base, has profound effects on the structural and functional properties of RNA. nih.gov It significantly influences RNA's interactions with proteins and other nucleic acids, thereby modulating complex cellular networks. nih.govcymitquimica.com The modified nucleoside this compound (Im), a derivative of inosine (B1671953), is found in the rRNA of organisms like the protozoan Crithidia fasciculata and plays a role in these intricate molecular interactions. chemicalbook.comoup.com
The 2'-O-methylation of RNA, including the formation of this compound, serves as a critical mechanism for fine-tuning the binding affinities within RNA-protein and RNA-RNA complexes. cymitquimica.comcd-genomics.com This modification alters the local conformation and physicochemical properties of the RNA molecule. nih.gov
Impact on RNA Structure and Stability : The methyl group at the 2' position increases the hydrophobicity of the nucleotide and stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. nih.govpnas.org This stabilization enhances the thermodynamic stability of RNA duplexes and protects the phosphodiester backbone from nuclease degradation. nih.gov For instance, 2'-O-methylation has been shown to stabilize distorted RNA conformations at the functional interfaces of the ribosome. researchgate.net
Modulation of RNA-Protein Interactions : The presence of a 2'-O-methyl group can either enhance or inhibit the binding of proteins. nih.gov It can facilitate specific, high-affinity interactions between RNA and certain RNA-binding proteins, which are essential for various regulatory mechanisms. cd-genomics.com Conversely, the methyl group can cause steric hindrance, preventing or weakening the binding of other proteins. nih.gov For example, while some proteins, known as "readers," may preferentially bind to 2'-O-methylated RNA, the binding affinity of other proteins, such as Argonaute 1 (AGO1), is decreased by this modification. researchgate.net
Influence on RNA-RNA Interactions : By stabilizing helical structures, 2'-O-methylation plays a significant role in RNA-RNA interactions. nih.gov This is particularly important in the context of the ribosome, where rRNA-rRNA interactions are fundamental to its architecture and function. mdpi.com In tRNA, modifications like 2'-O-methylation are crucial for maintaining the correct three-dimensional structure, which is necessary for its interaction with mRNA and the ribosome during translation. cd-genomics.comcaymanchem.com
The 2'-O-methyl group acts as a key determinant in molecular recognition, either by preventing or promoting specific interactions that are vital for cellular processes.
Codon-Anticodon Recognition : In the context of translation, 2'-O-methylation within the tRNA anticodon loop is critical for accurate codon recognition. cd-genomics.comresearchgate.net The modification helps to ensure the precision of the pairing between the tRNA anticodon and the mRNA codon on the ribosome. cd-genomics.com The conformational rigidity imposed by the methyl group can regulate how the anticodon interacts with the codon, guaranteeing correct and efficient translation. pnas.org
Enzymatic Recognition : The presence of this compound and other 2'-O-methylated nucleosides is the result of specific enzymatic activity by RNA methyltransferases. nih.gov For example, tRNA guanosine-2'-O-methyltransferase catalyzes the formation of 2'-O-methylguanosine in tRNA. wikipedia.org These enzymes must specifically recognize their target sites on the RNA substrate, highlighting a layer of facilitated molecular recognition.
Inhibition of Innate Immune Sensing : In higher eukaryotes, 2'-O-methylation at the 5' cap of mRNA molecules serves as a molecular signature to distinguish "self" from "non-self" RNA. nih.govresearchgate.net This modification prevents the activation of innate immune sensors, such as RIG-I, which would otherwise trigger an antiviral response upon binding to the RNA. nih.gov This inhibitory function is a crucial molecular recognition event that prevents autoimmunity. researchgate.net
Steric Hindrance : The methyl group can physically block the access of proteins or other molecules to the RNA. nih.gov This steric effect is a primary mechanism for inhibiting RNA-protein interactions. nih.gov This can be seen in how 2'-O-methylation within the coding sequence of an mRNA can interfere with the decoding machinery of the ribosome. researchgate.net
Fine-Tuning of Binding Affinities with Proteins and Other Nucleic Acids
Functional Consequences in Core Cellular Processes
The modulation of molecular interactions by 2'-O-methylation, including at inosine residues, has significant downstream consequences for fundamental cellular activities. This modification is not merely a static structural feature but an active participant in the regulation of gene expression, the fidelity of protein synthesis, and the assembly of the cell's protein synthesis machinery.
2'-O-methylation is deeply involved in multiple stages of gene expression, from the processing of RNA transcripts to their ultimate function. cymitquimica.compannacean.com
mRNA Processing and Stability : The methylation of the 5' cap structure of eukaryotic mRNAs is essential for their stability, protecting them from exonuclease degradation. nih.gov This modification is also crucial for pre-mRNA splicing and nuclear export, processes that are fundamental to gene expression. nih.gov While less is known about internal this compound in mRNA, internal methylation in general can influence splicing, stability, and export. the-innovation.org
Regulation of Non-coding RNAs : In small non-coding RNAs, such as siRNAs and miRNAs, 2'-O-methylation can enhance stability and resistance to nucleases, which is important for their function in RNA interference pathways that regulate gene expression. researchgate.net
One of the most critical roles of 2'-O-methylation, including this compound, is in the process of translation, where it impacts both the accuracy and the rate of protein synthesis. cd-genomics.combiorxiv.org
Ensuring Translational Accuracy : Modifications in the tRNA anticodon loop, such as 2'-O-methylation, are crucial for the fidelity of protein synthesis. cd-genomics.comresearchgate.net They ensure that the correct amino acid is incorporated in response to the mRNA codon by optimizing the structure of the anticodon for precise pairing. nih.gov The modification of uridine (B1682114) in the wobble position of the anticodon, for instance, regulates conformational flexibility to guarantee correct codon recognition. pnas.org
Impact on Translational Efficiency : While crucial for fidelity, 2'-O-methylation can also modulate the speed of translation. The presence of 2'-O-methylated nucleotides within the coding region of an mRNA has been shown to impair decoding and reduce translational efficiency. researchgate.netthe-innovation.org This suggests that internal mRNA modifications can act as a regulatory layer to control the output of protein synthesis. researchgate.net Studies have shown a strong correlation between the presence of Nm sites in mRNA and higher translational efficiency, indicating a complex regulatory role. biorxiv.org Furthermore, deficiencies in tRNA 2'-O-methylation are often linked to various diseases, underscoring its importance in maintaining proper cellular function. cd-genomics.com
2'-O-methylation is extensively found in ribosomal RNA (rRNA), where it is essential for the assembly and function of the ribosome itself. nih.govnih.gov this compound was first identified as a natural component of rRNA in the protozoan Crithidia fasciculata. oup.com
Ribosome Assembly and Stability : The majority of rRNA modifications, including 2'-O-methylation, are added during ribosome biogenesis. mdpi.com These modifications are critical for the correct folding of rRNA and the assembly of ribosomal proteins to form a functional ribosome. cd-genomics.comresearchgate.net They stabilize the rRNA scaffold, ensuring the structural integrity of the ribosome. nih.gov The enzyme fibrillarin is a key methyltransferase that catalyzes the 2'-O-methylation of rRNAs, and its evolutionary conservation highlights the importance of this process. nih.gov
Regulating Ribosome Function : 2'-O-methylations are not randomly distributed but are concentrated in functionally important regions of the ribosome, such as the peptidyl transferase center, where peptide bonds are formed. mdpi.comfrontiersin.org These modifications are thought to fine-tune the ribosome's activity, ensuring the efficiency and accuracy of translation. nih.govcd-genomics.com Alterations in rRNA methylation patterns can create specialized "heterogeneous" ribosomes, which may preferentially translate specific pools of mRNA, adding another layer of translational control. nih.govnih.gov Studies have shown that disturbing rRNA 2'-O-methylation patterns affects the function and fidelity of the ribosome and can change the balance between different ribosome conformational states. researchgate.net
Data Tables
Table 1: Location and Function of 2'-O-Methylation (including this compound)
| RNA Type | Location of 2'-O-Methylation | Primary Functional Consequences | References |
| mRNA | 5' Cap (Cap 1, Cap 2) | Increases mRNA stability, promotes pre-mRNA processing and nuclear export, facilitates cap-dependent translation, distinguishes "self" from "non-self" RNA to avoid immune response. | nih.gov |
| Internal Coding Regions | Can modulate translational efficiency and fidelity, may affect mRNA-protein interactions. | researchgate.netthe-innovation.orgbiorxiv.org | |
| tRNA | Anticodon Loop (e.g., positions 32, 34) | Regulates tRNA folding and stability, ensures precision of codon-anticodon pairing, modulates translational fidelity. | nih.govcd-genomics.com |
| D and T arms | Contributes to the overall structural stability of the tRNA molecule. | caymanchem.com | |
| rRNA | Functionally important domains (e.g., peptidyl transferase center) | Essential for ribosome biogenesis and assembly, stabilizes rRNA scaffold, ensures translational efficiency and accuracy, contributes to ribosome heterogeneity. | nih.govmdpi.comfrontiersin.org |
Participation in RNA Splicing Pathways and Spliceosome Assembly
The precise removal of introns from pre-messenger RNA (pre-mRNA) is carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The core components of the spliceosome include several small nuclear RNAs (snRNAs)—U1, U2, U4, U5, and U6—which are themselves extensively modified. frontiersin.orgoup.com Among these modifications, 2'-O-methylation is critical for the proper assembly and function of the spliceosome. nih.gov
2'-O-methylated nucleotides are often clustered in functionally significant regions of snRNAs that engage in essential RNA-RNA and RNA-protein interactions during the splicing process. nih.gov For instance, in human U2 snRNA, several 2'-O-methylated residues at the 5' end are individually required for the formation of the early spliceosomal E complex and for efficient splicing to occur. nih.govnih.gov Similarly, modifications within U4, U5, and U6 snRNAs, which form the U4/U6.U5 tri-snRNP particle, are thought to stabilize the extensive base-pairing interactions that are crucial for spliceosome dynamics. frontiersin.org The unwinding of these interactions is a key step in activating the spliceosome, and modifications like 2'-O-methylation likely fine-tune the energetics of these conformational changes. nih.govfrontiersin.org
While the general importance of 2'-O-methylation in splicing is well-established, with specific functions attributed to 2'-O-methylated adenosine (B11128), guanosine, cytidine, and uridine, research specifically detailing the role of this compound in spliceosomal snRNAs is limited. However, given the structural and functional importance of 2'-O-methylation in these processes, it is plausible that this compound, if present in snRNAs, would contribute to the stability and functional conformation of the spliceosome. A novel snoRNA, U85, has been identified that guides both 2'-O-methylation and pseudouridylation of U5 snRNA, highlighting the complex and targeted nature of these modifications. embopress.org
Table 1: Role of 2'-O-Methylation in Spliceosomal snRNAs
| snRNA Component | Location of 2'-O-Methylation | Documented Functional Role in Splicing |
| U2 snRNA | 5'-end region (e.g., Am1, Um2, Gm12) nih.govnih.gov | Required for the formation of the ATP-independent early spliceosomal E complex; essential for splicing efficiency. nih.gov |
| U4/U6 snRNAs | Base-paired regions frontiersin.org | Believed to stabilize the U4/U6 duplex, influencing the dynamics of spliceosome activation. frontiersin.org |
| U5 snRNA | Conserved terminal loop 1 frontiersin.orgembopress.org | A snoRNA (U85) directs 2'-O-methylation of C45, a region that interacts with exon sequences at splice sites. embopress.org |
| U6 snRNA | Multiple sites nih.gov | Loss of a factor that facilitates U6 snRNA methylation leads to significant changes in mRNA splicing. nih.gov |
Contributions to Innate Immune Response and Self vs. Non-Self Recognition
The innate immune system must distinguish between the body's own ("self") nucleic acids and those from invading pathogens like viruses ("non-self"). 2'-O-methylation plays a central role in this process, acting as a molecular signature of self. frontiersin.orgmdpi.com Eukaryotic mRNAs typically possess a 5' cap structure that includes a 7-methylguanosine (B147621) (m7G), which can be further methylated at the 2'-O position of the first nucleotide (cap-1) and sometimes the second (cap-2). nih.govtandfonline.com
This cap-1 2'-O-methylation is a critical mark of "self" that prevents cellular RNA from triggering an antiviral response. nih.gov Cytoplasmic RNA sensors, such as Retinoic Acid-Inducible Gene I (RIG-I) and Interferon-Induced Proteins with Tetratricopeptide repeats (IFITs), are designed to recognize viral RNA, which often lacks this modification. mdpi.comtandfonline.comebi.ac.uk The presence of the 2'-O-methyl group sterically hinders the binding of these pattern recognition receptors (PRRs) to the RNA, thereby suppressing the downstream activation of type I interferon signaling pathways. mdpi.comebi.ac.uk
Many viruses have evolved strategies to mimic this host modification to evade immune detection. Viruses like flaviviruses, coronaviruses, and HIV utilize their own or co-opted host methyltransferases to add 2'-O-methyl groups to their RNA, effectively cloaking their genomes from the immune system. frontiersin.orgnih.govresearchgate.net Viruses engineered to lack 2'-O-methyltransferase activity are often attenuated and trigger a potent innate immune response. frontiersin.orgnih.gov
Specific research involving this compound has shown its relevance in this context. A synthetic oligo(2'-O-methyl)ribonucleoside phosphorothioate (B77711) composed of a this compound homopolymer (MIS-25) was found to inhibit the infection and replication of a neurotropic mouse retrovirus in glial cells. This inhibitory effect was, in part, due to the potent inhibition of the viral reverse transcriptase activity. This suggests that oligonucleotides containing this compound can interfere with viral life cycles, a finding that aligns with the broader role of 2'-O-methylation in modulating interactions between viral components and the host cellular machinery.
Table 2: 2'-O-Methylation in Self vs. Non-Self RNA Recognition
| Immune Sensor | RNA Feature Recognized | Effect of 2'-O-Methylation | Consequence |
| RIG-I | 5'-triphosphate RNA (viral signature) mdpi.comnih.gov | Prevents/reduces binding and activation nih.govmdpi.comebi.ac.uk | Suppression of antiviral interferon response |
| IFIT1 (ISG56) | RNA with uncapped 5' end or cap-0 structure nih.govbiorxiv.org | Blocks binding to RNA 5' end nih.govbiorxiv.org | Prevents inhibition of translation; allows "self" mRNA to be translated |
| TLR7 | Guanosine/Uridine-rich ssRNA mdpi.com | 2'-O-methylated RNA can act as a TLR7 antagonist mdpi.com | Inhibition of TLR7-mediated immune signaling |
| MDA5 | Long dsRNA nih.gov | Internal 2'-O-methylation by viral mimics (e.g., FTSJ3 on HIV-1 RNA) can impair recognition nih.govfrontiersin.org | Evasion of immune sensing and interferon production |
Involvement in Cellular Growth and Stress Adaptation Responses
2'-O-methylation is integral to fundamental cellular processes that underpin growth, particularly ribosome biogenesis and protein synthesis. Ribosomal RNA (rRNA) and transfer RNA (tRNA) are heavily decorated with 2'-O-methyl groups, which are essential for their correct folding, stability, and function. nih.govcaymanchem.com The loss of enzymes that catalyze these modifications, such as the fibrillarin protein complex for rRNA, can impair pre-rRNA processing, reduce protein synthesis, and ultimately decrease cell growth. oup.com In tRNA, 2'-O-methylation in the anticodon loop can influence the efficiency and fidelity of translation. nih.gov
Beyond its homeostatic role in growth, RNA methylation is emerging as a dynamic regulatory layer in cellular adaptation to stress. Cells can respond to environmental stressors by altering the modification status of their RNA pools, particularly tRNA, which in turn modulates the translation of specific sets of proteins required for the stress response. nih.govbiorxiv.org For example, studies in rice have shown that salt stress induces a significant increase in the levels of 2'-O-methyladenosine, and the methyltransferase responsible for this modification positively regulates salt stress tolerance. nih.govresearchgate.net
Direct research on this compound has linked it to specific cellular stress and growth-related outcomes. Notably, this compound has been isolated from a natural suppressor cell line and was shown to induce apoptosis (programmed cell death) in certain human cancer cell lines, such as Molt-4. caymanchem.commedchemexpress.com This suggests a role in regulating cell viability and potentially in anti-cancer surveillance. Furthermore, this compound has been identified as an intrinsic hypotensive principle in other studies, indicating it can participate in physiological signaling pathways.
Table 3: Research Findings on 2'-O-Methylation in Cellular Growth and Stress
| Biological Process | Organism/System | Key Finding Related to 2'-O-Methylation | Specific Nucleoside Studied |
| Cell Growth | Human Cells | Loss of the methyltransferase GPATCH4 impairs rRNA and snRNA 2'-O-methylation, leading to decreased protein synthesis and cell growth. oup.com | General (rRNA/snRNA) |
| Stress Adaptation (Salt) | Rice | Salt stress and ABA treatment significantly increase nucleoside levels; the responsible methyltransferase enhances salt tolerance. nih.govresearchgate.net | 2'-O-methyladenosine (Am) |
| Stress Adaptation (Alkylation) | Human Cells | Cells adapt to methylation stress by altering tRNA modifications in newly synthesized transcripts. biorxiv.org | General (tRNA) |
| Apoptosis | Human Cancer Cell Lines (Molt-4) | Induces apoptotic changes in cells. caymanchem.commedchemexpress.com | This compound (Im) |
| Viral Inhibition | Murine Glial Cells | An oligo-2'-O-methylinosine polymer inhibits retroviral replication by blocking reverse transcriptase. | This compound (Im) |
Enzymology and Biogenesis Pathways of Rna 2 O Methylation
Characterization of S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferases (MTases)
The vast majority of cellular methylation reactions, including RNA 2'-O-methylation, utilize S-adenosyl-L-methionine (SAM) as the primary methyl group donor. researchgate.networldscientific.com SAM-dependent methyltransferases are a large and varied superfamily of enzymes that catalyze the transfer of a methyl group from SAM to a wide array of substrates, including nucleic acids, proteins, and small molecules. researchgate.netebi.ac.ukmdpi.com These enzymes are essential for a multitude of cellular processes, playing roles in everything from gene expression regulation to the structural maturation of ribosomes. researchgate.netmdpi.com
The enzymatic machinery responsible for 2'-O-methylation is complex and can be broadly categorized into two main types: stand-alone enzymes and large ribonucleoprotein complexes. mdpi.compnas.org
Stand-alone 2'-O-methyltransferases are individual protein enzymes that recognize specific RNA substrates and catalyze their methylation without the need for a guide RNA. mdpi.comnih.gov These enzymes are responsible for a significant portion of 2'-O-methylation events, particularly in transfer RNA (tRNA) and at the 5' cap of messenger RNA (mRNA). nih.gov
In the context of tRNA, several stand-alone enzymes have been identified. For example, in yeast, enzymes such as Trm3, Trm7, Trm13, and Trm44 are responsible for post-transcriptional Nm modifications in tRNA. nih.govresearchgate.net In humans, FTSJ1 is a known tRNA 2'-O-methyltransferase that targets specific positions within the anticodon loop of certain tRNAs. the-innovation.orgnih.gov
The 5' cap of eukaryotic mRNAs is also a target for stand-alone methyltransferases. The addition of a methyl group to the first transcribed nucleotide, known as Cap 1, is crucial for efficient translation and for distinguishing self-RNA from foreign RNA, thereby preventing an innate immune response. nih.govcellscript.comtakarabio.com
A major pathway for 2'-O-methylation, especially in ribosomal RNA (rRNA) and small nuclear RNA (snRNA), is guided by small nucleolar ribonucleoproteins (snoRNPs). nih.govwikipedia.org The C/D box snoRNPs are a prominent class of these complexes, responsible for directing the site-specific methylation of target RNAs. labgagnon.comembopress.org
These intricate molecular machines are composed of four core proteins and a guide snoRNA. labgagnon.comembopress.org The core proteins include:
Fibrillarin (FBL) : The catalytic heart of the complex, FBL is the methyltransferase responsible for transferring the methyl group from SAM to the target nucleotide. frontiersin.orgmdpi.comresearchgate.net
NOP56 and NOP58 : These two proteins form a heterodimer and are essential for the assembly and function of the snoRNP. nih.govresearchgate.net
Advanced Methodologies for Synthesis, Detection, and Quantification of 2 O Methylinosine
Chemical Synthesis Strategies for 2'-O-Methylated Nucleosides and Oligonucleotides
The synthesis of 2'-O-methylated nucleosides like 2'-O-methylinosine and their subsequent incorporation into oligonucleotides are foundational for a wide range of applications, including the production of antisense oligonucleotides, siRNAs, and therapeutic aptamers. genelink.comgoogle.com The 2'-O-methyl modification confers enhanced stability against nuclease degradation and can improve the thermal stability of RNA duplexes. genelink.com
Achieving regioselective methylation at the 2'-hydroxyl group of a ribonucleoside is a key challenge in chemical synthesis, as the ribose unit contains multiple hydroxyl groups (2', 3', and 5') that can be methylated. A common and effective strategy involves the use of protecting groups to selectively block the 3' and 5' positions, leaving the 2'-hydroxyl group available for methylation.
One widely used method employs the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protecting group. google.com This bulky silyl (B83357) group simultaneously protects the 3'- and 5'-hydroxyls, allowing for specific methylation of the exposed 2'-OH group with a methylating agent such as methyl iodide in the presence of silver oxide. google.com
Another approach utilizes a tin-based catalyst, stannous chloride (SnCl₂), to direct the methylation. The catalyst coordinates with the cis-2',3'-diol of the ribose, activating the 2'-hydroxyl group for preferential methylation by reagents like diazomethane. researchgate.netnih.gov By carefully optimizing reaction conditions, such as temperature and the timing of reagent addition, a high degree of regioselectivity for the 2'-position can be achieved, minimizing the formation of the 3'-O-methyl isomer. nih.gov Following the methylation step, the protecting groups are removed to yield the final 2'-O-methylated nucleoside.
Once synthesized, this compound can be incorporated into RNA oligonucleotides using standard automated solid-phase synthesis. This process requires the conversion of the modified nucleoside into a phosphoramidite (B1245037) building block. google.comgoogle.com
The synthesis of the phosphoramidite involves several steps:
5'-Hydroxyl Protection: The 5'-hydroxyl group of this compound is protected, typically with a dimethoxytrityl (DMT) group. This group is stable during the synthesis cycles but can be easily removed at the beginning of each coupling step.
Base Protection: The hypoxanthine (B114508) base may require protection to prevent side reactions, although inosine (B1671953) is often used without a base-protecting group. For other nucleosides like guanosine, an isobutyryl group is common. biosynth.com
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety.
The resulting 5'-O-DMT-2'-O-methylinosine-3'-CE-phosphoramidite is then used in automated oligonucleotide synthesizers. The coupling efficiency of 2'-O-methyl phosphoramidites is generally high, leading to good yields of the full-length modified oligonucleotides. genelink.com
Enzymatic methods offer high specificity and can be performed under milder conditions compared to purely chemical routes. While direct enzymatic methylation of inosine to this compound is an area of ongoing research, multi-step chemo-enzymatic processes have proven effective.
One successful strategy for producing 2'-O-methylguanosine involves a combination of regioselective chemical methylation and enzymatic deamination. nih.gov In this process, 2-aminoadenosine (B16350) is first methylated to produce 2'-O-methyl-2-aminoadenosine using the stannous chloride method. Subsequently, the enzyme adenosine (B11128) deaminase is used to convert the 2-aminoadenosine base into a guanine (B1146940) base, yielding 2'-O-methylguanosine with high efficiency. nih.gov This method circumvents complex chromatographic purification steps. A similar enzymatic deamination approach could theoretically be applied to produce this compound from 2'-O-methyladenosine.
Furthermore, nucleoside hydrolases are being explored for the enzymatic synthesis of modified nucleosides. mdpi.com These enzymes can catalyze the transfer of a ribose moiety, and engineered versions could potentially be used for the production of 2'-O-methylated nucleosides, offering a promising avenue for biocatalysis. mdpi.com
Oligonucleotide Synthesis via Phosphoramidite Chemistry
High-Throughput Mapping Techniques for 2'-O-Methylation Sites
Identifying the precise locations of 2'-O-methylated nucleotides (Nm) like this compound within the transcriptome is crucial for understanding their biological functions. The chemical properties conferred by the 2'-O-methyl group—namely, the lack of a 2'-hydroxyl—form the basis for several powerful high-throughput mapping technologies. nih.gov These methods exploit the methyl group's ability to confer resistance to chemical or enzymatic cleavage or to act as a steric block for reverse transcriptase. nih.govnih.gov
Reverse transcription (RT)-based methods are a classic approach for detecting RNA modifications. The presence of a 2'-O-methyl group on the ribose can impede the progression of reverse transcriptase along the RNA template, leading to a pause or termination of the enzyme one nucleotide downstream of the modification. nih.gov
This effect is particularly pronounced under conditions of low deoxynucleoside triphosphate (dNTP) concentrations. By comparing the RT products generated under low and standard dNTP concentrations, it is possible to identify potential modification sites. researchgate.net A recently developed quantitative PCR-based method, known as RTL-P (Reverse Transcription at Low dNTPs followed by PCR), leverages this principle to provide a semi-quantitative measure of the modification level at specific sites with single-nucleotide resolution. nih.govresearchgate.net While powerful for validating and quantifying known sites, these methods are generally not suited for transcriptome-wide discovery due to their targeted nature.
To achieve transcriptome-wide mapping of 2'-O-methylation sites, several high-throughput sequencing methods have been developed. These techniques allow for the discovery of novel modification sites in a comprehensive and unbiased manner. biorxiv.org
RiboMethSeq is one of the most widely used methods and is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. frontiersin.orgresearchgate.net The protocol involves the following key steps:
Random Alkaline Fragmentation: Total RNA is fragmented under controlled alkaline conditions, which cleaves the phosphodiester backbone randomly.
Library Preparation: The resulting RNA fragments are converted into a cDNA library for high-throughput sequencing.
Data Analysis: The sequencing reads are mapped back to the reference transcriptome. At a 2'-O-methylated site, the resistance to cleavage results in a significant reduction in the number of reads that start at the position immediately downstream (+1) of the modification. This characteristic gap in the sequencing coverage profile allows for the precise identification and quantification of the 2'-O-methylation site. frontiersin.orgresearchgate.net
Other sequencing-based methods have also been developed, each with unique chemistries:
Nm-seq: Employs periodate (B1199274) oxidation to selectively cleave the ribose ring at nucleotides with a free 2',3'-diol, followed by a series of chemical steps that lead to RNA fragmentation at unmodified sites, enriching for fragments that terminate at Nm sites. cd-genomics.combiorxiv.org
2OMe-seq and RibOxi-seq: These are variations of the periodate oxidation-based chemistry that also enable the mapping of 2'-O-methylated residues at single-base resolution. iu.eduoup.comresearchgate.net
NJU-seq: An adapted high-throughput method designed to accurately screen for Nm sites even at low modification ratios, which is particularly useful for mRNA where methylation levels can be much lower than in abundant rRNAs. biorxiv.org
These sequencing technologies have been instrumental in creating comprehensive maps of 2'-O-methylation in various RNA species, including rRNA, tRNA, and mRNA, revealing the widespread nature of this critical modification. nih.govbiorxiv.orgfrontiersin.org
Data Tables
Table 1: Comparison of High-Throughput Methodologies for 2'-O-Methylation (Nm) Mapping
| Method | Principle | Advantages | Limitations | References |
|---|---|---|---|---|
| RiboMethSeq | Resistance of the phosphodiester bond 3' to an Nm site to alkaline hydrolysis. | High sensitivity and reproducibility; allows for quantification of modification stoichiometry; can be used with low input RNA. | Not suitable for very short RNAs (<50 nt); bioinformatics pipeline can be complex. | frontiersin.orgresearchgate.netmdpi.com |
| Nm-seq / RibOxi-seq | Periodate oxidation of the 2',3'-diol at unmodified nucleotides, leading to RNA cleavage. | Single-nucleotide resolution; high sensitivity. | Requires larger amounts of starting material compared to RiboMethSeq; involves multiple chemical treatment steps. | nih.govcd-genomics.combiorxiv.org |
| RTL-P | Reverse transcriptase pausing at Nm sites under low dNTP concentrations. | Quantitative; sensitive for specific sites; requires standard lab equipment (qPCR). | Not for transcriptome-wide discovery; semi-quantitative; can have false positives/negatives. | nih.govresearchgate.net |
| 2OMe-seq | Based on specific enzymatic and chemical treatments to map 2'-OMe residues. | High sensitivity and specificity; allows relative quantitation; can capture variations in methylation levels. | Involves multiple steps in library preparation. | biorxiv.orgoup.comresearchgate.net |
| NJU-seq | An optimized high-throughput screening method for single-base resolution. | Accurate for sites with low modification ratios, especially in mRNA. | Primarily a screening tool; may require validation by a quantitative method like Nm-VAQ. | biorxiv.org |
Table 2: List of Compounds Mentioned
| Compound Name | |
|---|---|
| 2'-O-methyladenosine | |
| 2'-O-methylguanosine | |
| This compound | |
| 2-aminoadenosine | |
| 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | |
| Diazomethane | |
| Dimethoxytrityl (DMT) | |
| Hypoxanthine | |
| Inosine | |
| Isobutyryl | |
| Methyl iodide | |
| Silver oxide | |
| Stannous chloride |
Reverse Transcription-Based Profiling Methods
Site-Specific Detection and Localization Methodologies
Identifying the exact location of a this compound modification within an RNA molecule is crucial for elucidating its function. Methodologies for site-specific detection primarily exploit the unique chemical properties conferred by the methyl group on the ribose sugar.
Classical approaches for mapping ribose methylation sites include nuclease fingerprinting systems. oup.comoup.com These methods typically involve the enzymatic digestion of RNA, often using nucleases like RNase T1 or RNase A, which cleave at specific nucleotides. oup.comoup.com To visualize the resulting fragments, the RNA is labeled, historically with radioactive isotopes such as ³²P or ¹⁴C. oup.comoup.com The digested fragments are then separated, commonly by two-dimensional thin-layer chromatography (2D-TLC), creating a characteristic "fingerprint." mdpi.com The presence of a 2'-O-methyl group can alter the cleavage pattern, as the modification can confer resistance to certain nucleases, allowing for the identification of modified fragments. mdpi.com While foundational, these techniques are often laborious. royalsocietypublishing.org
A more modern and highly sensitive approach for detecting 2'-O-methylated residues is based on RNase H cleavage patterns. oup.comnih.gov This method leverages the fact that the 2'-O-methyl group on a ribonucleotide in an RNA:DNA hybrid duplex prevents cleavage of the adjacent phosphodiester bond by RNase H. mdpi.comoup.com
The general procedure involves annealing a chimeric probe, composed of 2'-O-methyl RNA and a short stretch of DNA nucleotides (a "DNA window"), to the target RNA sequence. oup.comnih.govbiorxiv.org RNase H is then introduced, which specifically cleaves the RNA strand of the RNA:DNA hybrid. oup.com If the target ribonucleotide in the RNA is 2'-O-methylated, cleavage is inhibited. mdpi.combham.ac.uk This resistance to cleavage can be detected and quantified. For instance, a study demonstrated that 2'-O-methylation of the target ribonucleotide and the nucleotide 1-base downstream inhibits RNase H activity, allowing for precise localization. biorxiv.org
Several techniques have been developed based on this principle:
Nm-VAQ (RNase H-based Nm Validation and Absolute Quantification): This tool combines RNase H's selective cleavage with quantitative PCR (qPCR) to validate and determine the absolute amount of 2'-O-methylation at a specific site. biorxiv.org It uses a DNA-RNA hybrid probe to direct cleavage and can accurately quantify methylation ratios even at low levels. biorxiv.orgbiorxiv.org
Targeted Cleavage Assays: These assays are used to monitor the 2'-O-methylation status of specific sites in response to cellular changes, such as the knockout of proteins involved in the methylation machinery. oup.com The extent of cleavage, often analyzed by gel electrophoresis or qPCR, reflects the methylation level at the site of interest. oup.com
This methodology is advantageous because it can be applied to examine specific RNA precursors and mature molecules with high sensitivity. nih.gov
Nuclease Fingerprinting Systems
Quantitative Analysis of 2'-O-Methylation Stoichiometry and Occupancy
Determining the fraction of RNA molecules that are modified at a given site (stoichiometry) is key to understanding the regulatory significance of 2'-O-methylation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and direct method for the detection and quantification of modified nucleosides, including this compound. creative-biogene.comcd-genomics.com The process involves the complete enzymatic hydrolysis of purified RNA into its constituent nucleosides, which are then separated by liquid chromatography and identified by mass spectrometry. cd-genomics.comacs.org
LC-MS/MS offers high sensitivity and specificity, allowing for the identification of known modifications and the discovery of new ones. cd-genomics.com For instance, a study utilizing liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) successfully identified this compound (Im) as a novel modification in the mRNA of yeast (Saccharomyces cerevisiae). nih.gov Another study used LC-MS/MS to detect and quantify 22 modified nucleosides, including this compound, in the tRNA and small non-coding RNA of the parasite Toxoplasma gondii, revealing strain-specific differences in modification levels. asm.org Similarly, Im was identified in the 26Sβ rRNA of Leishmania donovani using a data-dependent LC–MS² procedure. acs.org
The quantitative power of this platform allows for the determination of the stoichiometry of modifications, which can change in response to different cellular conditions or between different species. nih.govasm.org
| Organism | RNA Type | Key Finding | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | mRNA | First identification of Im in yeast mRNA; levels were observed to change during different growth stages and in response to H₂O₂ treatment. | nih.gov |
| Toxoplasma gondii | tRNA, sncRNA | Detected and quantified Im, finding significant differences in modification levels between strains with different virulence. Im levels were correlated with host-parasite interaction. | asm.org |
| Leishmania donovani | rRNA (26Sβ) | Identified Im at position 382 of the 26Sβ rRNA. | acs.org |
Before analysis by mass spectrometry, complex mixtures of nucleosides must be separated. Advanced chromatographic techniques are essential for resolving this compound from other canonical and modified nucleosides. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique coupled with MS for nucleoside analysis. nih.govnih.gov RP-LC separates molecules based on their hydrophobicity. nih.gov Modified nucleosides like this compound exhibit different retention times compared to their unmodified counterparts and other isomers due to differences in hydrophobicity, allowing for their separation and subsequent identification. nih.gov
Two-Dimensional Thin-Layer Chromatography (2D-TLC): A classic technique used for separating complex mixtures of radioactively labeled nucleosides. nih.govcapes.gov.br Studies have shown that 2D-TLC on an adsorbent of cellulose (B213188) and silica (B1680970) gel can effectively separate a mixture of seventeen different methylated nucleosides, including the 2'-O-methylated derivatives of adenosine, guanosine, cytidine, and uridine (B1682114), as well as 1-methylinosine. nih.govcapes.gov.br
Ion-Exchange Chromatography: This method separates charged molecules and is highly effective for separating multiply charged oligonucleotides. chromatographyonline.com
The choice of technique depends on the specific requirements of the analysis, but all aim to achieve high-resolution separation to enable accurate downstream quantification.
Mass Spectrometry-Based Platforms (e.g., LC-ESI-MS/MS)
Bioinformatic Prediction and Annotation of 2'-O-Methylation Sites
Experimental identification of 2'-O-methylation sites can be time-consuming and resource-intensive. researchgate.netoup.com Consequently, a variety of computational tools and databases have been developed to predict and annotate these sites based on RNA sequence and other features. the-innovation.orgnih.gov These in silico methods play a crucial role in guiding experimental validation. nih.gov
Prediction Tools: Many predictors are based on machine learning and deep learning models trained on experimentally verified methylation sites. oup.comresearchgate.net
H2Opred: A hybrid deep learning model that combines convolutional neural networks (CNN) and bidirectional gated recurrent units with attention (Bi-GRU-Att) to identify 2'-O-methylation sites in human RNA. oup.comresearchgate.net
Meta-2OM: An integrated predictor that uses a multi-classifier meta-model to identify all four types of 2'-O-methylation sites (Am, Cm, Gm, Um) in the human epitranscriptome. nih.gov
Bert2Ome: This tool applies a transformer-based deep learning model (BERT), originally developed for natural language processing, to RNA sequences to predict modification sites across multiple species with high accuracy. researchgate.net
| Tool Name | Methodology | Key Feature | Reference |
|---|---|---|---|
| H2Opred | Hybrid Deep Learning (CNN, Bi-GRU-Att) | Develops nucleotide-specific models as well as a high-performing generic model for human RNA. | oup.comresearchgate.net |
| Meta-2OM | Multi-classifier Meta-model | Integrates multiple classifiers to predict all four types of 2'-O-methylation sites in human data. | nih.gov |
| Bert2Ome | Transformer-based Deep Learning (BERT) | Treats RNA sequences as a language to infer modification sites, applicable across multiple species. | researchgate.net |
| NmRF | Random Forest (RF) | Uses optimal mixed features to identify sites in multiple species, including human and yeast. | nih.gov |
Annotation Databases: These resources compile and curate experimentally determined RNA modification sites from various studies, providing a valuable reference for the scientific community.
RMBase v3.0: A comprehensive database containing over one million RNA modification sites from 73 modification types across 62 species, including thousands of 2'-O-methylation sites in human mRNA and rRNA. the-innovation.org
MODOMICS: Offers detailed positional information for 2'-O-methylation sites, particularly within ribosomal RNA (rRNA) and transfer RNA (tRNA). the-innovation.org
These bioinformatic resources are indispensable for large-scale analysis and for prioritizing candidate sites for experimental validation using the methodologies described above.
Q & A
Advanced Research Question
- Sample Preparation : Use RNase T1/T2 for RNA digestion and Antarctic phosphatase for dephosphorylation to avoid phosphorylated adducts .
- Ionization : Electrospray ionization (ESI) in positive mode enhances Im detection due to its polar nature .
- Data Analysis : Apply bioinformatics tools (e.g., XCMS or MZmine) for peak alignment and exclude isotopic interference using high-resolution instruments (FTICR-MS) .
How does Im incorporation affect RNA-protein interactions and secondary structure?
Advanced Research Question
Im’s 2'-O-methyl group enhances RNA rigidity, reducing nuclease susceptibility. Template-directed chemical polymerization studies show Im-containing oligos form stable duplexes with complementary DNA . Structural impacts are assessed via:
- Thermal Melting (Tm) Analysis : Compare Tm values of Im-modified vs. unmodified RNA .
- SHAPE-MaP : Probe RNA flexibility changes in Im-enriched regions .
- CLIP-Seq : Identify protein binding sites disrupted by Im methylation .
What metabolic roles does this compound play under stress conditions?
Advanced Research Question
In diabetic nephropathy models, Im levels decrease extracellularly in HK-2 cells, suggesting altered purine salvage pathways . Quantify intracellular vs. extracellular Im via LC-MS/MS and correlate with enzymes like ADA or methyltransferases . Use isotopically labeled Im (e.g., ¹³C/¹⁵N) as an internal standard for precise quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
